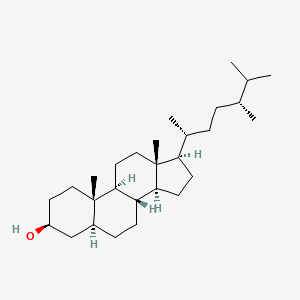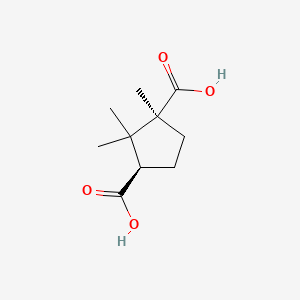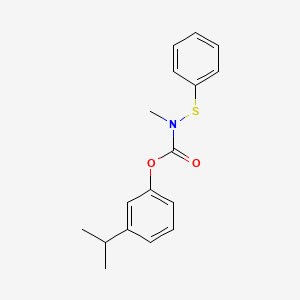
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester is a bioactive chemical.
Scientific Research Applications
Enantioselective and Regioselective Synthesis
Carbamic acid derivatives, including methyl(phenylthio)-, m-isopropylphenyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones and other chiral compounds, which are significant in pharmaceutical synthesis (Goss et al., 2009). Additionally, these compounds have been used in the regioselective synthesis of isopropylthio/phenylthiosuccinic acid esters, contributing to advancements in organic synthesis methods (Xu et al., 2000).
Insect Control Studies
Studies on the inheritance of carbamate-resistance in houseflies have indicated the use of carbamic acid esters, including methyl(phenylthio)-, m-isopropylphenyl ester, in insect control strategies. This research has been crucial for understanding resistance mechanisms and developing effective pest control methods (Georghiou & Garber, 1965).
Pharmacological Research
Carbamic acid esters have been studied for their physostigmine-like action, which includes investigating their effects on intestinal peristalsis and other physiological processes. This research has implications for the development of new drugs and therapeutic agents (Aeschlimann & Reinert, 1931).
Analysis in Gas Chromatography Mass Spectrometry
These compounds have been applied in gas chromatography/mass spectrometry, specifically in studying the decomposition of thermally labile pesticides. Such research contributes to the analytical chemistry field, providing insights into the behavior of complex organic compounds under specific conditions (Tamiri & Zitrin, 1987).
Radioactive Labeling in Alzheimer's Research
In Alzheimer's research, carbamic acid esters have been used for the synthesis of labeled compounds, which are essential in studying the pharmacokinetics and distribution of drugs aimed at treating neurodegenerative diseases (Ciszewska et al., 1997).
Homologation of Boronic Esters
The use of lithiated primary alkyl carbamates, including the derivatives of carbamic acid, for the homologation of boronic esters, has been an area of research in organic chemistry. This process is critical for creating complex molecules used in various chemical syntheses (Webster et al., 2012).
Synthesis of Tolylenediisocyanate
In the synthesis process of tolylenediisocyanate, a crucial chemical in the production of polymers, carbamic acid esters have been used as intermediates. This illustrates their role in industrial chemical processes (Aso & Baba, 2003).
properties
CAS RN |
50539-94-1 |
|---|---|
Product Name |
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester |
Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate |
InChI |
InChI=1S/C17H19NO2S/c1-13(2)14-8-7-9-15(12-14)20-17(19)18(3)21-16-10-5-4-6-11-16/h4-13H,1-3H3 |
InChI Key |
MMMGLWYZFBHLJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS RN |
50539-94-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



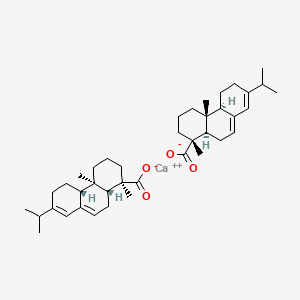
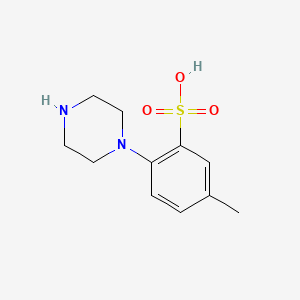
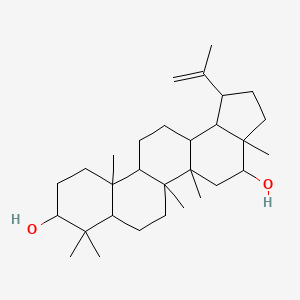
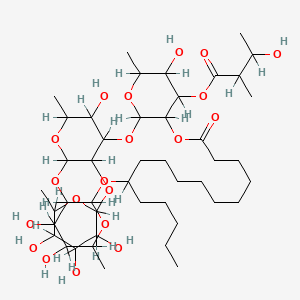
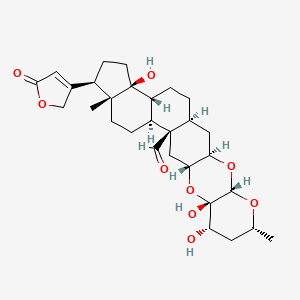
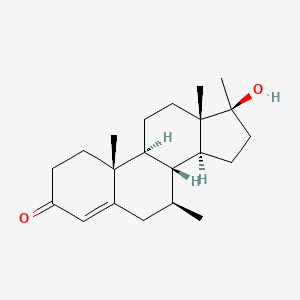
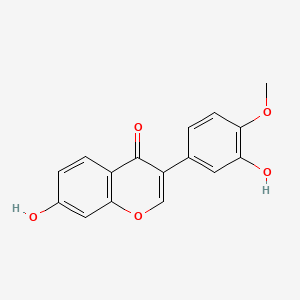
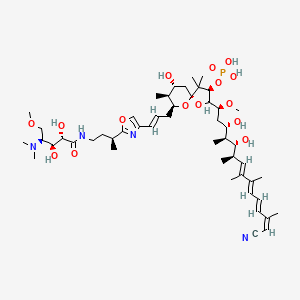
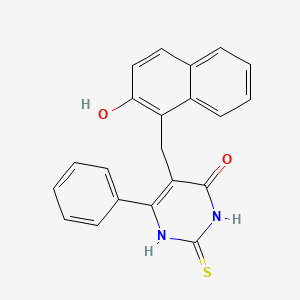
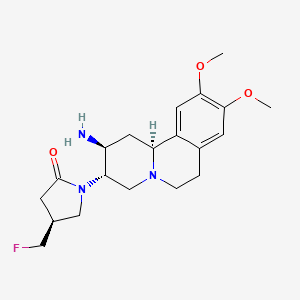
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)
